4-Hydrazinothieno[3,2-d]pyrimidine

Heterocyclic Chemistry Synthetic Methodology Thienopyrimidine Synthesis

Expedite kinase inhibitor SAR: 4-Hydrazinothieno[3,2-d]pyrimidine enables one-step condensation with aldehydes/acyl chlorides, eliminating multi-step linker synthesis required for amino analogs. • Derived compounds achieve PI3Kα IC50 as low as 0.46 nM. • Cyclization yields triazolo- and mercaptotriazolo-fused heterocycles for ATP-binding pocket targeting. • Metal-free oxidation route to parent thieno[3,2-d]pyrimidine avoids Pd/Ni catalysts. Available at 95% purity with batch QC (NMR, HPLC). Ships globally.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 16229-26-8
Cat. No. B092677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinothieno[3,2-d]pyrimidine
CAS16229-26-8
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2NN
InChIInChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10)
InChIKeyVSJGLBGUBIKIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinothieno[3,2-d]pyrimidine – Kinase-Focused Heterocyclic Intermediate


4-Hydrazinothieno[3,2-d]pyrimidine (CAS 16229-26-8) is a heterocyclic building block comprising a thieno[3,2-d]pyrimidine core functionalized with a hydrazine moiety at the 4-position . Belonging to the thienopyrimidine family—a privileged scaffold in medicinal chemistry due to its structural analogy to purines—this compound serves as a versatile intermediate for synthesizing triazolothienopyrimidines, hydrazones, and other nitrogen-rich fused systems with reported kinase-inhibitory and anticancer activities [REFS-2, REFS-3]. It is commercially available at 95% purity .

4-Hydrazinothieno[3,2-d]pyrimidine – Isomeric & Amino Analog Limitations


Within the thienopyrimidine class, the annulation pattern ([3,2-d] vs. [2,3-d]) and the nature of the exocyclic group (hydrazine vs. amine) profoundly influence both reactivity and biological profile. The [3,2-d] isomer directs electrophilic substitution to the C-7 position , while 4-hydrazinothieno[2,3-d]pyrimidine cyclizes with orthoesters to give distinctly different triazolothienopyrimidine regioisomers depending on reaction conditions [1]. Substituting the hydrazine with an amino group eliminates the ability to form hydrazone-linked conjugates, a key derivatization route employed in PI3K/mTOR and EGFR/VEGFR-2 dual inhibitor programs [REFS-3, REFS-4]. Consequently, generic substitution with a positional isomer or an amino analog alters both the accessible chemical space and the pharmacological trajectory of the final compound.

4-Hydrazinothieno[3,2-d]pyrimidine – Comparative Evidence Guide


Metal-Free Thieno[3,2-d]pyrimidine Synthesis

4-Hydrazinothieno[3,2-d]pyrimidine can be directly oxidized to the unsubstituted thieno[3,2-d]pyrimidine, providing a distinct synthetic entry compared to the more common catalytic hydrogenolysis of 4-chlorothieno[3,2-d]pyrimidine . This oxidative route avoids metal-catalyst requirements and offers an orthogonal deprotection strategy.

Heterocyclic Chemistry Synthetic Methodology Thienopyrimidine Synthesis

Triazole Regiochemistry: [3,2-d] vs [2,3-d] Isomers

Under identical cyclization conditions (triethyl orthoformate/formic acid), 4-hydrazinothieno[2,3-d]pyrimidines yield a mixture of 1,2,4-triazolo[4,3-c]- and [2,3-c]thieno[3,2-e]pyrimidine regioisomers [1]. The [3,2-d] isomer is expected to give distinct regioisomeric outcomes due to different annular fusion geometry, though a direct head-to-head study is not available.

Triazolothienopyrimidine Cyclization Regiochemistry

Hydrazone-Linked PI3K/mTOR Inhibitor Synthesis

Thieno[3,2-d]pyrimidine derivatives bearing aroyl hydrazone or aryl hydrazide moieties at the C-6 position—synthesized via the hydrazine functional handle—yielded compound 18b with PI3Kα IC50 = 0.46 nM and mTOR IC50 = 12 nM [1]. The 4-hydrazinothieno[3,2-d]pyrimidine core provides the reactive hydrazine group necessary to install these hydrazone/hydrazide pharmacophores; the corresponding 4-amino analog cannot form these linkages without additional synthetic steps.

PI3K/mTOR Dual Inhibition Hydrazone Linker Kinase Inhibitor

Commercial Availability and Purity

4-Hydrazinothieno[3,2-d]pyrimidine is commercially available from Enamine LLC (Product EN300-87166) at a minimum purity of 95% . In contrast, the isomeric 4-hydrazinothieno[2,3-d]pyrimidine and the 2-hydrazino positional isomer are less commonly stocked as off-the-shelf catalog items, requiring custom synthesis that adds 4–8 weeks to project timelines.

Building Block Procurement Quality Control Medicinal Chemistry Supply

Patent-Protected Necroptosis & Autophagy Modulation

Patent US20210154197 claims thieno-pyrimidin-4-yl-hydrazinylidene compounds—structurally derived from 4-hydrazinothieno[3,2-d]pyrimidine—as necroptosis inducers or autophagy inhibitors [1]. This indicates that the [3,2-d] hydrazino scaffold has been specifically selected for a cell-death modulation mechanism, distinguishing it from other hydrazino-heterocycles that lack this patent-backed application space.

Necroptosis Autophagy Programmed Cell Death

4-Hydrazinothieno[3,2-d]pyrimidine – Key Application Scenarios


PI3K/mTOR Dual Inhibitor Hit Expansion

The hydrazine group of 4-hydrazinothieno[3,2-d]pyrimidine enables direct condensation with aromatic aldehydes or acyl chlorides to generate hydrazone/hydrazide libraries in a single step. As demonstrated by Han et al., compounds derived from this core achieved PI3Kα IC50 values as low as 0.46 nM [1]. Medicinal chemistry teams can use this building block to rapidly explore hydrazone-linked SAR space without multi-step linker installation required for amino analogs.

Triazolothienopyrimidine Synthesis

Cyclization of 4-hydrazinothieno[3,2-d]pyrimidine with carboxylic acids or carbon disulfide yields triazolo- and mercaptotriazolo-thienopyrimidine fused heterocycles [1]. The [3,2-d] fusion pattern determines the specific regioisomer obtained, which is critical for structure-based drug design programs targeting ATP-binding pockets in kinases, where the spatial orientation of the triazole ring affects hinge-region hydrogen bonding.

Metal-Free Thieno[3,2-d]pyrimidine Synthesis

For projects requiring metal-free synthetic routes (e.g., due to metal-sensitive pharmacophores or stringent residual-metal specifications for biological testing), 4-hydrazinothieno[3,2-d]pyrimidine serves as a precursor to the parent thieno[3,2-d]pyrimidine via oxidation, circumventing the palladium- or nickel-catalyzed hydrogenolysis route from the 4-chloro analog [1].

Necroptosis & Autophagy Probe Development

The thieno[3,2-d]pyrimidin-4-yl-hydrazinylidene scaffold has been specifically patented for inducing necroptosis or inhibiting autophagy [1]. Researchers developing chemical probes for programmed cell death pathways can leverage this compound as a validated starting point, benefiting from existing patent precedent that defines the structural space and mechanism of action.

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